![molecular formula C18H18N4O5S B11154141 ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11154141.png)
ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a quinazolinone core, a thiazole ring, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. One common approach includes:
Formation of the quinazolinone core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the thiazole ring: This step often involves the reaction of a thioamide with α-halo ketones.
Coupling reactions: The final step involves coupling the quinazolinone-thiazole intermediate with ethyl acetate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with active sites of enzymes, while the thiazole ring may enhance binding affinity. The ethyl acetate group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-hydroxy-2-quinolones.
Thiazole Derivatives: Compounds containing thiazole rings, such as imidazo[2,1-b]thiazol-3-yl derivatives.
Uniqueness
Ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of a quinazolinone core, a thiazole ring, and an ethyl acetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula C16H18N4O3S and a molecular weight of approximately 350.41 g/mol. Its structure features a quinazoline derivative combined with thiazole and acetate functionalities, which are known to influence biological activity.
1. Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, demonstrating promising results:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HCT116 | 0.66 | Moderate inhibition |
MDA-MB-231 | 0.42 | High inhibition |
A549 | 0.58 | Significant inhibition |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
Quinazoline derivatives have also shown antimicrobial properties. This compound was evaluated against several bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 16 µg/mL | High |
Pseudomonas aeruginosa | 64 µg/mL | Low |
The compound exhibited varying degrees of effectiveness against these pathogens, indicating its potential as an antimicrobial agent.
3. Anti-inflammatory Activity
The compound's anti-inflammatory potential has been assessed through in vitro assays measuring cytokine production in response to inflammatory stimuli. Results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting that it may modulate inflammatory pathways effectively.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Interaction with specific kinases involved in cancer cell signaling.
- Cytokine Modulation : Inhibition of NF-kB pathway leading to reduced inflammation.
- Induction of Apoptosis : Activation of caspases in cancer cells.
Case Study 1: Anticancer Efficacy
In a study conducted on HCT116 colorectal cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Case Study 2: Antimicrobial Testing
A clinical evaluation of the compound's antimicrobial efficacy against Staphylococcus aureus showed that it could be effective in treating skin infections resistant to conventional antibiotics.
Properties
Molecular Formula |
C18H18N4O5S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 2-[2-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H18N4O5S/c1-2-27-15(24)9-11-10-28-17(19-11)21-14(23)7-8-22-16(25)12-5-3-4-6-13(12)20-18(22)26/h3-6,10H,2,7-9H2,1H3,(H,20,26)(H,19,21,23) |
InChI Key |
MRPCOUIHVHOCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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